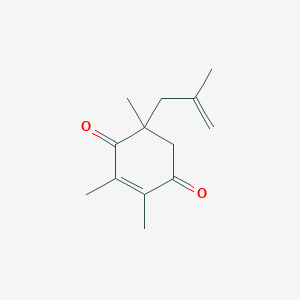
2,3,5-Trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with multiple methyl groups and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methyl and propenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
- 4-Oxoisophorone
Uniqueness
Compared to similar compounds, 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60404-96-8 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,3,5-trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C13H18O2/c1-8(2)6-13(5)7-11(14)9(3)10(4)12(13)15/h1,6-7H2,2-5H3 |
Clé InChI |
JPUCDGXKHSHURX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(CC1=O)(C)CC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


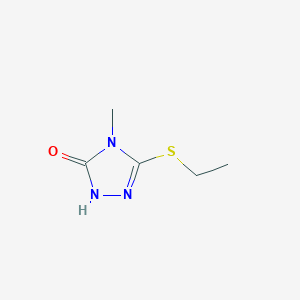
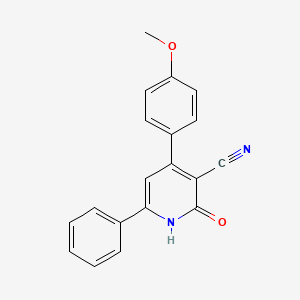
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
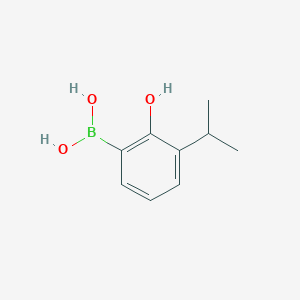
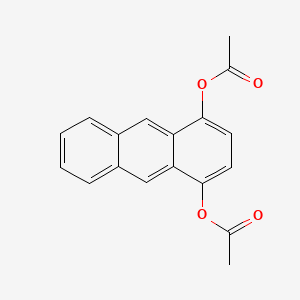
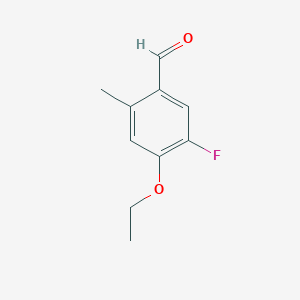


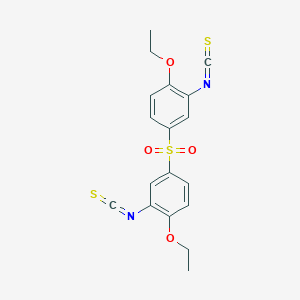
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
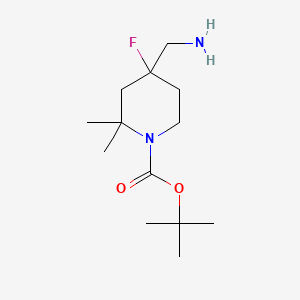
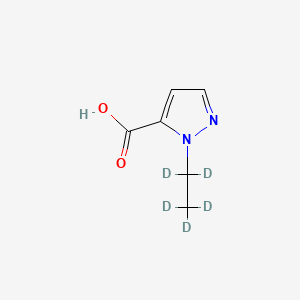
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
